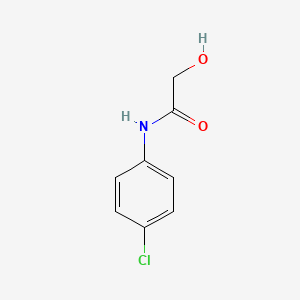![molecular formula C18H16ClNO2 B3381162 3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid CAS No. 219544-54-4](/img/structure/B3381162.png)
3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid
Overview
Description
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It has been reported that 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, a similar compound, has antioxidant and immunomodulatory properties . It has been suggested that this compound might interact with enzymes involved in glutathione metabolism (i.e., glutathione peroxidase and glutathione reductase) and H2O2 scavenging (i.e., catalase) .
Biochemical Pathways
The compound is believed to affect the oxidative stress pathway. It has been shown to protect human dopaminergic neuroblastoma cells (SH-SY5Y) from H2O2-induced oxidative stress . Specifically, it prevented the increased number of reactive oxygen species (ROS)-positive cells induced by H2O2 exposure . Furthermore, it increased the levels of reduced glutathione in SH-SY5Y cells .
Pharmacokinetics
In silico pharmacokinetics analysis predicted that 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
The compound has been reported to have neuroprotective effects. It protects dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system . This suggests potential applications in treating nervous system diseases associated with oxidative stress .
Advantages and Limitations for Lab Experiments
3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid has several advantages as a research tool. It is a potent and selective modulator of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Furthermore, this compound is relatively stable and can be administered orally, which makes it convenient for use in animal studies. However, this compound also has some limitations. It has a relatively short half-life, which can make it difficult to achieve sustained effects in vivo. Additionally, this compound can have off-target effects on other receptors and enzymes, which can complicate its interpretation in some experimental settings.
Future Directions
There are several future directions for research on 3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid. One area of interest is the development of more potent and selective mGluR5 modulators that can overcome some of the limitations of this compound. Another area of interest is the investigation of the mechanisms underlying the anxiolytic and antidepressant effects of this compound, which could lead to the development of new treatments for these disorders. Additionally, further research is needed to determine the long-term effects of this compound on brain function and behavior, as well as its potential for use in humans.
Scientific Research Applications
3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. This compound has also been shown to attenuate the behavioral effects of psychostimulant drugs, such as cocaine and amphetamine, suggesting its potential as a treatment for drug addiction. Furthermore, this compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease, indicating its potential as a treatment for cognitive impairments associated with these disorders.
properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-15-8-5-13(6-9-15)11-20-12-14(7-10-18(21)22)16-3-1-2-4-17(16)20/h1-6,8-9,12H,7,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAKLGDVKKJABU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213249 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219544-54-4 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219544-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1H-indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B3381093.png)

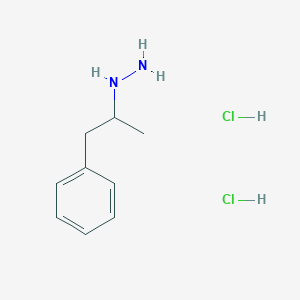
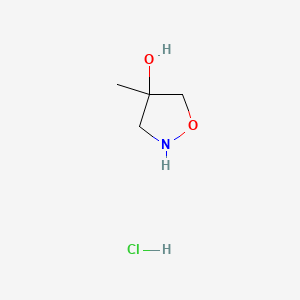

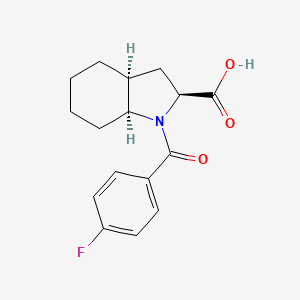


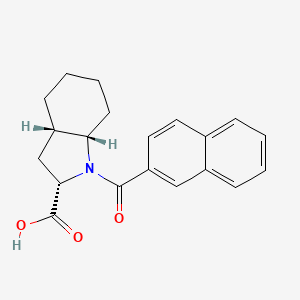
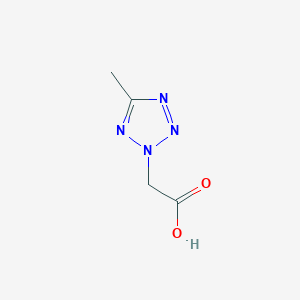
![ethyl 2-[(1E)-2,3-dihydro-1H-inden-1-ylidene]acetate](/img/structure/B3381139.png)
